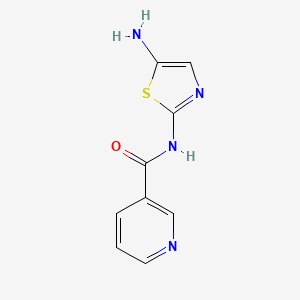
N-(5-Amino-1,3-thiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while pyridines are six-membered rings with one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of N-(5-Amino-1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone. The reaction conditions often include the use of a base such as sodium ethoxide and heating . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
N-(5-Amino-1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include nitro derivatives, reduced amines, and substituted thiazoles .
Scientific Research Applications
N-(5-Amino-1,3-thiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole and pyridine derivatives.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor
Properties
CAS No. |
828920-39-4 |
|---|---|
Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
N-(5-amino-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c10-7-5-12-9(15-7)13-8(14)6-2-1-3-11-4-6/h1-5H,10H2,(H,12,13,14) |
InChI Key |
SDUPUXXJDAYCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















